
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl- is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. Common synthetic routes include:
Cyclization of amidoximes with carboxylic acids or their derivatives: This method involves the reaction of amidoximes with carboxylic acids, esters, or acid chlorides under acidic or basic conditions.
Cyclization of nitriles with hydroxylamine: This method involves the reaction of nitriles with hydroxylamine to form amidoximes, which then cyclize to form oxadiazoles.
Industrial Production Methods
Industrial production methods for oxadiazole derivatives may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact.
化学反应分析
Types of Reactions
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups attached to the oxadiazole ring.
Reduction: Reduction reactions can convert oxadiazole derivatives into other heterocyclic compounds.
Substitution: Substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution may introduce various functional groups onto the ring.
科学研究应用
1,2,4-Oxadiazole derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: They are investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.
Agriculture: They are explored as potential herbicides, fungicides, and insecticides.
Materials Science: They are used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用机制
The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific biological activity. For example:
Antimicrobial activity: They may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.
Anticancer activity: They may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: The parent compound with no substituents.
1,3,4-Oxadiazole: A structural isomer with different positioning of nitrogen atoms.
1,2,5-Oxadiazole: Another structural isomer with different positioning of nitrogen atoms.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl- is unique due to its specific substituents, which may impart distinct physical, chemical, and biological properties compared to other oxadiazole derivatives.
属性
CAS 编号 |
62626-38-4 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
3-butyl-4-ethyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-6-7-9-12-8(11)10(7)4-2/h3-6H2,1-2H3 |
InChI 键 |
PTIPFOMPPUFQML-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NOC(=O)N1CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


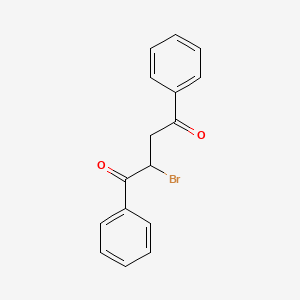
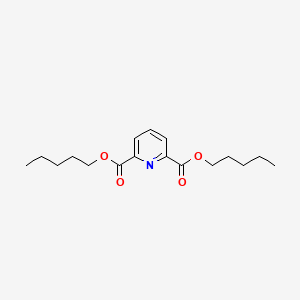
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
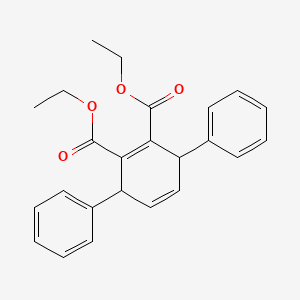
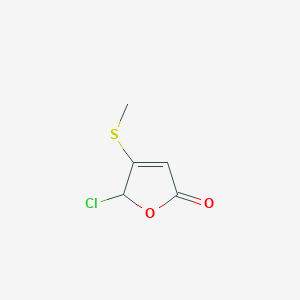
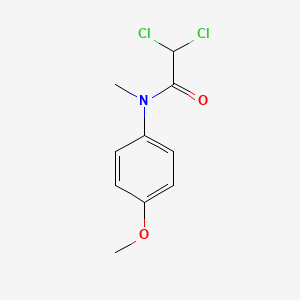
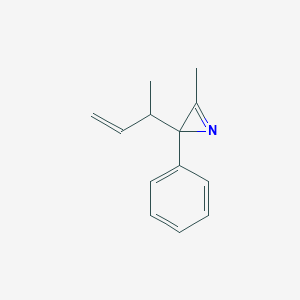
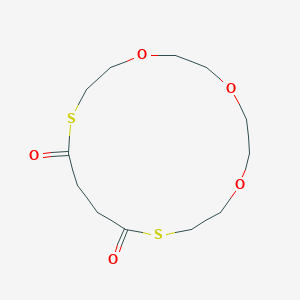
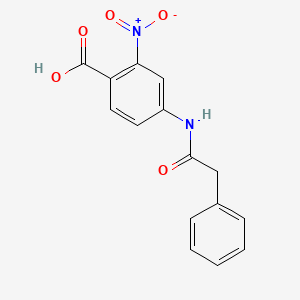
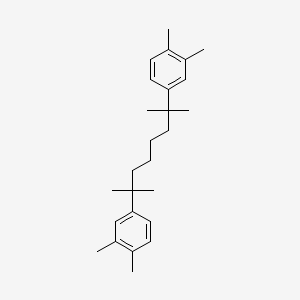
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)

